

Technical Guide: Physical Properties of (3-Aminocyclobutyl)methanol Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-Aminocyclobutyl)methanol
hydrochloride

Cat. No.: B111603

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **(3-Aminocyclobutyl)methanol hydrochloride**. Due to the limited availability of experimentally derived data in public literature, this document combines reported information, computed properties, and general experimental protocols relevant to this class of compound. It is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Structure

(3-Aminocyclobutyl)methanol hydrochloride is a cyclobutane derivative containing both a primary amine and a primary alcohol functional group. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Stereoisomerism: The presence of two stereocenters on the cyclobutane ring gives rise to cis and trans diastereomers, which possess distinct physical properties. It is crucial to consider the specific isomer when evaluating its characteristics. The cis isomer is reported to be more hygroscopic than the trans isomer.^[1]

Table 1: General Chemical Identifiers

Identifier	Value	Source
Chemical Name	(3-Aminocyclobutyl)methanol hydrochloride	N/A
CAS Number	130369-06-1	N/A
Molecular Formula	C ₅ H ₁₂ ClNO	[2][3]
Molecular Weight	137.61 g/mol	[2]

Physical and Chemical Properties

Detailed experimental data on the physical properties of **(3-Aminocyclobutyl)methanol hydrochloride** is scarce. The information presented below is a compilation of available data from various sources, including supplier specifications and computed values.

Table 2: Physical and Chemical Properties

Property	Value	Notes	Source
Appearance	White to yellow crystalline solid or off-white to light yellow oil	Varies by supplier and isomeric purity	N/A
Melting Point	No data available	-	
Boiling Point	No data available	-	
Solubility	Soluble in polar solvents	The hydrochloride salt form suggests good solubility in water and methanol.	[4]
Storage Conditions	2-8°C, under inert atmosphere	Recommended to prevent degradation.	[2] [1]

Table 3: Computed Physicochemical Properties

Property	Value	Source
Hydrogen Bond Donor Count	3	[5]
Hydrogen Bond Acceptor Count	2	[5]
Rotatable Bond Count	1	[5]
Exact Mass	137.0607417 u	[5]
Complexity	59.1	[5]

Spectroscopic Data

A proton NMR (^1H NMR) spectrum for the trans-isomer of **(3-Aminocyclobutyl)methanol hydrochloride** is available in the literature, which can be used for structural confirmation of this specific isomer. Other spectroscopic data such as ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) are not readily found in public databases but may be available from commercial suppliers upon request.

Hazard and Safety Information

(3-Aminocyclobutyl)methanol hydrochloride is associated with several hazard classifications. Appropriate personal protective equipment (PPE) and handling procedures should be followed.

Table 4: GHS Hazard Statements

Hazard Code	Statement
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H332	Harmful if inhaled
H335	May cause respiratory irritation

Source:[2]

Experimental Protocols

Detailed, validated experimental protocols for the determination of the physical properties of **(3-Aminocyclobutyl)methanol hydrochloride** are not available in the published literature.

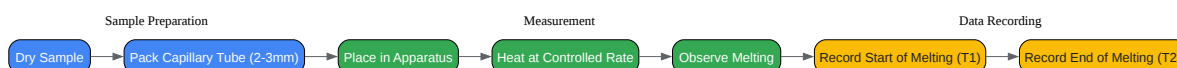
Therefore, this section provides generalized methodologies for key experiments, which can be adapted for this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range often indicates the presence of impurities.

Methodology:

- **Sample Preparation:** A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.[6] For hygroscopic materials like the cis-isomer of **(3-Aminocyclobutyl)methanol hydrochloride**, sample preparation should be conducted in a dry atmosphere, and the capillary tube may need to be sealed.[7]
- **Apparatus:** A calibrated melting point apparatus with a heating block or oil bath is used.
- **Measurement:** The capillary tube is placed in the apparatus, and the temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Data Recording:** The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[6]



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Caption: Workflow for Melting Point Determination.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical parameter influencing its bioavailability. For amine hydrochloride salts, solubility is often pH-dependent.

Methodology:

- **Solvent Selection:** A range of relevant solvents (e.g., water, buffers at different pH values, ethanol, methanol) are chosen.
- **Equilibrium Method:** An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.
- **Agitation and Equilibration:** The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Sample Analysis:** The suspension is filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).



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Caption: General Workflow for Solubility Assessment.

NMR Spectroscopic Analysis

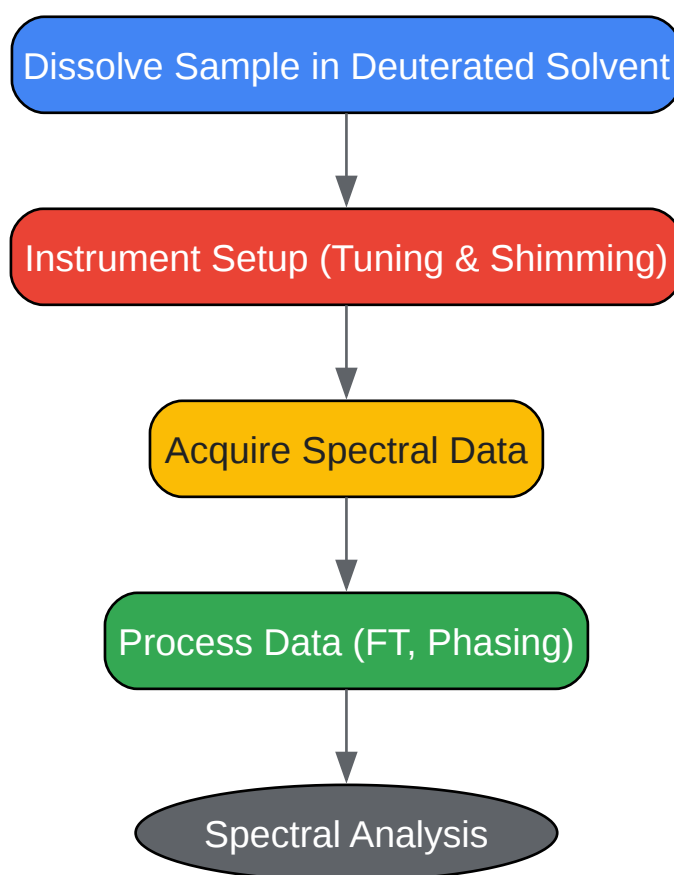
NMR spectroscopy is a powerful tool for structural elucidation and confirmation.

Methodology:

- **Sample Preparation:** Approximately 5-25 mg of the compound is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OD, DMSO-d₆) in a 5 mm NMR tube. The solution should

be free of any solid particles.

- **Instrument Setup:** The sample tube is placed in the NMR spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.
- **Data Acquisition:** ^1H and/or ^{13}C NMR spectra are acquired using appropriate pulse sequences and acquisition parameters.
- **Data Processing:** The acquired data is processed (Fourier transformation, phase correction, baseline correction) to obtain the final spectrum for analysis.

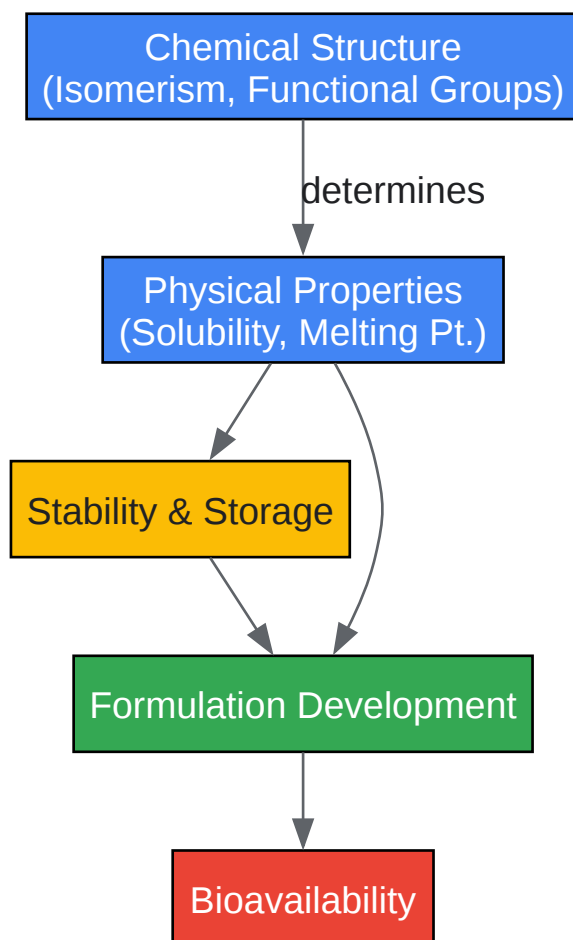


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Caption: Workflow for NMR Spectroscopic Analysis.

Logical Relationships in Drug Development

The physical properties of a compound like **(3-Aminocyclobutyl)methanol hydrochloride** are interconnected and have significant implications for its development as a potential pharmaceutical agent.



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Caption: Interrelation of Physical Properties in Drug Development.

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- To cite this document: BenchChem. [Technical Guide: Physical Properties of (3-Aminocyclobutyl)methanol Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b111603#physical-properties-of-3-aminocyclobutyl-methanol-hydrochloride]

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